4-Bromobenzyl-(2,5-dichlorophenyl)ether

Description

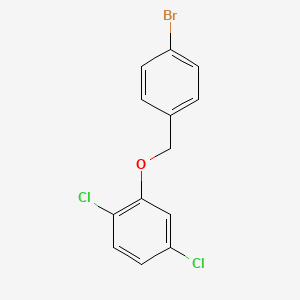

4-Bromobenzyl-(2,5-dichlorophenyl)ether is a halogenated aromatic ether characterized by a brominated benzyl group linked via an ether bond to a 2,5-dichlorophenyl moiety.

Structurally, the 2,5-dichlorophenyl group is notable for its role in enzyme inhibition. Crystallographic studies indicate that this moiety can occupy the S1 pocket of thrombin and related serine proteases, a feature shared with other inhibitors . The bromobenzyl group may contribute to hydrophobic interactions or stability, though specific data on its activity remain sparse.

Properties

IUPAC Name |

2-[(4-bromophenyl)methoxy]-1,4-dichlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrCl2O/c14-10-3-1-9(2-4-10)8-17-13-7-11(15)5-6-12(13)16/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGKKBALYHBYBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=CC(=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzyl-(2,5-dichlorophenyl)ether typically involves the reaction of 4-bromobenzyl chloride with 2,5-dichlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:

4-Bromobenzyl chloride+2,5-DichlorophenolK2CO3,DMFthis compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzyl-(2,5-dichlorophenyl)ether undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ether linkage can be oxidized to form corresponding phenols or quinones.

Reduction: The compound can be reduced to remove halogen atoms, leading to the formation of less substituted derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl ethers or amines.

Oxidation: Formation of phenolic compounds or quinones.

Reduction: Formation of dehalogenated derivatives.

Scientific Research Applications

Organic Synthesis

4-Bromobenzyl-(2,5-dichlorophenyl)ether serves as a versatile intermediate in the synthesis of complex organic molecules. Its ether functionality allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Key Reactions:

- Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions to form substituted benzyl ethers.

- Oxidation: It can be oxidized to yield benzaldehyde derivatives.

- Reduction: The compound can be reduced to produce benzyl alcohol derivatives.

These reactions enable the synthesis of various derivatives that may exhibit enhanced biological activities and properties relevant to pharmaceutical development.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a precursor in developing pharmaceuticals. Its structural features suggest possible interactions with biological targets, which could lead to the modulation of enzyme or receptor activity.

Potential Applications:

- Neurological Disorders: Compounds similar to this compound have been investigated for their effects on neurological pathways, indicating potential applications in treating diseases like Alzheimer's or Parkinson's.

- Anti-inflammatory Agents: The compound's ability to interact with inflammatory pathways makes it a candidate for developing anti-inflammatory drugs .

Materials Science

The compound is also utilized in materials science for the preparation of polymers and advanced materials. Its unique electronic and optical properties are beneficial for creating materials with specific functionalities.

Applications in Materials:

- Polymer Production: this compound can be incorporated into polymer matrices to enhance performance characteristics such as thermal stability and mechanical strength.

- Coatings: The compound's reactivity allows it to be used in coatings that require specific chemical resistance or adhesion properties .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in various fields:

Mechanism of Action

The mechanism of action of 4-Bromobenzyl-(2,5-dichlorophenyl)ether involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

Triazole-Based Inhibitors with 2,5-Dichlorophenyl Moieties

A 2015 study synthesized ~20 compounds featuring a 2,5-dichlorobenzyltriazole scaffold. These molecules demonstrated FXIIa inhibition with IC50 values initially around 100 μM, improving to 10 μM after side-chain modifications . Key findings:

- The 2,5-dichlorophenyl group was essential for FXIIa inhibition, likely due to its fit in the enzyme’s S1 pocket.

- Selectivity for FXIIa over thrombin was observed, despite structural similarities between these proteases.

Comparison with 4-Bromobenzyl-(2,5-dichlorophenyl)ether: While the ether compound shares the 2,5-dichlorophenyl group, its ether linkage and bromobenzyl substituent differ from the triazole backbone. No direct IC50 data are available for the ether, but its discontinuation suggests inferior efficacy compared to optimized triazole derivatives .

Halogenated Phenethylamines (e.g., 2C-B and Analogs)

2C-B (4-bromo-2,5-dimethoxyphenethylamine) and its variants, such as 2C-C (4-chloro-2,5-dimethoxyphenethylamine), are psychoactive phenethylamines with halogen and methoxy substituents. These compounds are structurally distinct from the ether but share bromine/chlorine substitution patterns .

Comparison :

The ether’s lack of an amine group likely precludes serotonin receptor interactions, a hallmark of 2C-B. However, both compounds highlight how halogen positioning influences bioactivity—whether in enzyme binding (ether) or receptor modulation (2C-B) .

Other Halogenated Benzenes from CymitQuimica

CymitQuimica’s catalog lists discontinued compounds like (S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one, which features bromine and chlorine on separate aromatic rings.

Critical Analysis of Key Differences

Structural and Functional Divergence

- Backbone Flexibility : Triazole derivatives allow modular side-chain modifications, enhancing potency . The ether’s rigid structure may limit adaptability in drug design.

- Halogen Effects : Bromine’s size and hydrophobicity in the ether could enhance membrane permeability compared to smaller chlorine atoms in 2C-B analogs.

Commercial and Research Relevance

Phenethylamines like 2C-B remain relevant in forensic chemistry but diverge in application .

Biological Activity

4-Bromobenzyl-(2,5-dichlorophenyl)ether is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H10BrCl2O

- Molecular Weight : Approximately 332.02 g/mol

- Structure : The compound features a bromobenzyl group linked to a dichlorophenyl ether, which contributes to its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in the development of antimicrobial agents.

- Anticancer Activity : Similar compounds have shown potential as antiproliferative agents. For example, derivatives with similar structures have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also inhibit cancer cell growth .

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially modulating their activity. This interaction is crucial for its applications in medicinal chemistry .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to involve:

- Binding Interactions : The presence of halogen substituents (bromine and chlorine) enhances the compound's ability to bind to biological targets, influencing enzyme activity and cellular processes .

- Cell Cycle Arrest : Some studies suggest that related compounds induce cell cycle arrest in cancer cells, leading to apoptosis. This was evidenced by increased levels of cleaved caspase-3 and other markers of apoptosis in treated cells .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Bromination Reaction : Starting with 2,5-dichlorophenol, bromination can be performed under controlled conditions to selectively introduce the bromine atom at the para position.

- Ether Formation : The final ether bond can be formed using appropriate coupling reactions involving bromobenzyl derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- A study reported that a derivative exhibited an IC50 value of 1.73 μM against FaDu cells (a human pharyngeal squamous cell carcinoma line), indicating strong anticancer potential .

- Another investigation found that similar compounds inhibited COX-2 selectively over COX-1, suggesting anti-inflammatory properties alongside anticancer effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromobenzyl-(3-chlorophenyl)ether | C14H10BrClO | Similar structure but different chlorine position |

| 4-Chlorobenzyl-(3,5-dichlorophenyl)ether | C14H10Cl3O | Contains three chlorine atoms; potentially more reactive |

| 4-Iodobenzyl-(3,5-dichlorophenyl)ether | C14H10IBrClO | Iodine substitution may alter biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.